ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of chromen, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Chromen Derivative: The chromen moiety can be synthesized by reacting umbelliferone (7-hydroxycoumarin) with ethyl bromoacetate in the presence of potassium carbonate.
Coupling with Thiophene: The chromen derivative is then coupled with a thiophene derivative under appropriate conditions to form the desired compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The chromen moiety may interact with enzymes or receptors, modulating their activity. The thiophene and phenyl groups may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: A similar compound with a chromen moiety, but differing in the position of the substituent.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A fluorinated derivative with enhanced lipophilicity and metabolic stability.
Uniqueness
ETHYL 2-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the combination of chromen, thiophene, and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H19NO6S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19NO6S/c1-2-29-24(28)22-18(15-6-4-3-5-7-15)14-32-23(22)25-20(26)13-30-17-10-8-16-9-11-21(27)31-19(16)12-17/h3-12,14H,2,13H2,1H3,(H,25,26) |
InChI Key |
RJHQVNXYNKFAML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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